N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-2-(o-tolyloxy)acetamide
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Description
N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-2-(o-tolyloxy)acetamide is a useful research compound. Its molecular formula is C22H29N3O3 and its molecular weight is 383.492. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the alpha1-adrenergic receptor (α1-AR) . The α1-AR is a class of G-protein-coupled receptors (GPCRs) and is associated with numerous neurodegenerative and psychiatric conditions .
Mode of Action
The compound interacts with the α1-AR, displaying a high affinity for this receptor . The binding affinity of the compound to the α1-AR is in the range of 22 nM to 250 nM . This interaction results in the modulation of the receptor’s activity, which can have various downstream effects.
Biochemical Pathways
The α1-ar is known to play a role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . Therefore, the compound’s interaction with the α1-AR could potentially affect these physiological processes.
Pharmacokinetics
Six compounds, including this one, exhibited an acceptable pharmacokinetic profile for further investigation as potential α1-ar antagonists .
Result of Action
Given its interaction with the α1-ar, it could potentially modulate the receptor’s activity and thereby affect the physiological processes associated with this receptor .
Properties
IUPAC Name |
N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-2-(2-methylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O3/c1-18-7-3-5-9-20(18)28-17-22(26)23-11-12-24-13-15-25(16-14-24)19-8-4-6-10-21(19)27-2/h3-10H,11-17H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMJXJKVSSSVMCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCCN2CCN(CC2)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.